

An In-depth Technical Guide to Methyl 2,2dimethylpent-4-enoate

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Compound of Interest

Compound Name: Methyl 2,2-dimethylpent-4-enoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethylpent-4-enoate is an unsaturated ester with the molecular formula $C_8H_{14}O_2$.[1] It is a colorless to yellow liquid at room temperature.[1] This compound is of interest to researchers in organic synthesis and drug development due to its specific molecular architecture, featuring a quaternary carbon center adjacent to the ester functionality and a terminal double bond. These structural motifs provide a platform for stereoselective reactions and the introduction of diverse functional groups.

Physicochemical Properties

While specific experimental data for **Methyl 2,2-dimethylpent-4-enoate** is not readily available in the surveyed literature, the following table summarizes its basic molecular properties. It is important to note that experimental values for properties such as boiling point, density, and refractive index are not available for this specific isomer and would need to be determined empirically.



Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₂	[1]
Molecular Weight	142.2 g/mol	[1]
Appearance	Colorless to yellow liquid	[1]
CAS Number	76352-72-2	[1]

Synthesis

The most common method for the synthesis of **Methyl 2,2-dimethylpent-4-enoate** is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[1]

Experimental Protocol: General Esterification

A detailed, step-by-step experimental protocol for the synthesis of **Methyl 2,2-dimethylpent-4-enoate** is not available in the reviewed literature. However, a general procedure for Fischer esterification is provided below. Researchers should optimize the reaction conditions for this specific substrate.

Materials:

- · 2,2-dimethylpent-4-enoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (catalytic amount)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- · Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)



Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpent-4-enoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an appropriate organic solvent for extraction.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 2,2-dimethylpent-4-enoate.
- The crude product can be purified by fractional distillation under reduced pressure.

Spectroscopic Data

Experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Methyl 2,2-dimethylpent-4-enoate** are not available in the public domain. Theoretical spectra can be predicted using computational software, but experimental verification is necessary for confirmation.

Visualizations Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Methyl 2,2-dimethylpent-4-enoate** via Fischer esterification.



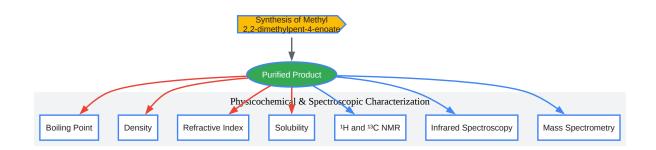


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Fischer Esterification Workflow

Logical Relationship of Physicochemical Characterization

This diagram outlines the logical relationship between the synthesis and the subsequent characterization of the final product.



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Product Characterization Flow

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References

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